Cas no 116424-69-2 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)

116424-69-2 structure
Nombre del producto:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-
- Fargesone A
- (2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7a
- Fargesone
- [2R-(2alpha,3beta,3abeta,7alpha,7abeta)]-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-6(2H)-benzofuranone
- [ "" ]
- AC1L9DHN
- FS-8752
- (2S,3R,3aR,7S,7aS)-7-allyl-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-2,3,7,7a-tetrahydrobenzofuran-6-one
- 116424-69-2
- F92902
- DTXSID20331969
- CHEBI:4976
- SCHEMBL4740559
- SureCN4740559
- AKOS032948999
- Q27106602
- C10563
- Fargesone B
- DA-73309
- DTXCID50283063
-
- Renchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
- Clave inchi: COELSLLVNMRXHB-KYIFXELVSA-N
- Sonrisas: C=CC[C@@H]1C(=O)C=C(OC)[C@]2([C@@H]([C@H](O[C@@H]12)C1C=CC2OCOC=2C=1)C)OC
Atributos calculados
- Calidad precisa: 372.15700
- Masa isotópica única: 372.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 5
- Complejidad: 630
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 5
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.2A^2
- Xlogp3: 2.4
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 508°Cat760mmHg
- Punto de inflamación: 222°C
- índice de refracción: 1.575
- Disolución: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- Logp: 3.18180
- Presión de vapor: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4050-1 mg |
Fargesone A |
116424-69-2 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4050-1 ml * 10 mm |
Fargesone A |
116424-69-2 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
TargetMol Chemicals | TN4050-5mg |
Fargesone A |
116424-69-2 | 5mg |
¥ 2760 | 2024-07-20 | ||
A2B Chem LLC | AA15981-5mg |
Fargesone A |
116424-69-2 | 95.0% | 5mg |
$494.00 | 2024-04-20 | |
TargetMol Chemicals | TN4050-5 mg |
Fargesone A |
116424-69-2 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F54960-5mg |
(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
116424-69-2 | ,HPLC≥95.0% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN4050-1 mL * 10 mM (in DMSO) |
Fargesone A |
116424-69-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Literatura relevante
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
116424-69-2 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-) Productos relacionados
- 116424-70-5(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:116424-69-2)Fargesone A

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe